molecular formula C10H8F3NO3 B14047266 1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one

1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one

Cat. No.: B14047266
M. Wt: 247.17 g/mol
InChI Key: KVZHMPWHHVSBGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H8F3NO3 It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one typically involves the following steps:

    Trifluoromethylation: The trifluoromethyl group is introduced via trifluoromethylation reactions, often using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Ketone Formation: The final step involves the formation of the propan-2-one moiety, which can be achieved through various organic synthesis techniques, including Friedel-Crafts acylation.

Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one undergoes several types of chemical reactions:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Oxidation: The ketone moiety can undergo oxidation reactions to form carboxylic acids or other oxidized products.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one involves its interaction with molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and interaction with biological membranes.

Comparison with Similar Compounds

1-(3-Nitro-4-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:

    1-(2-Nitro-4-(trifluoromethyl)phenyl)propan-2-one: Similar structure but with the nitro group in a different position.

    4,4,4-Trifluoro-1-phenylbutane-1,3-dione: Contains a trifluoromethyl group and a phenyl ring but differs in the ketone structure.

    1-(3-Trifluoromethylphenyl)-2-propanone: Similar structure but lacks the nitro group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8F3NO3

Molecular Weight

247.17 g/mol

IUPAC Name

1-[3-nitro-4-(trifluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C10H8F3NO3/c1-6(15)4-7-2-3-8(10(11,12)13)9(5-7)14(16)17/h2-3,5H,4H2,1H3

InChI Key

KVZHMPWHHVSBGG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.